molecular formula C13H18FN B1341330 4-(3-Fluoro-4-methyl-benzyl)-piperidine CAS No. 955287-58-8

4-(3-Fluoro-4-methyl-benzyl)-piperidine

Cat. No. B1341330
CAS RN: 955287-58-8
M. Wt: 207.29 g/mol
InChI Key: GPCWMVSFZFNWSF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methyl-benzyl)-piperidine (FMBP) is a synthetic piperidine derivative that has been studied for its potential medicinal applications. FMBP has been investigated for its anti-inflammatory, anti-tumor, and antifungal effects. It has also been studied as a potential therapeutic agent for the treatment of Parkinson’s disease. In addition, FMBP has been studied in the context of developing novel therapeutic agents for cancer and neurological disorders.

Scientific Research Applications

Synthesis and Isotopomers

A study by Proszenyák et al. (2005) developed convenient methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, demonstrating the compound's utility in chemical synthesis research, particularly in the preparation of deuterated compounds via the Grignard reaction. This process is significant for creating labeled compounds for pharmacokinetic and metabolic studies (Proszenyák et al., 2005).

Molecular Structure Analysis

Kavitha et al. (2014) investigated the molecular structure of a salt related to the 4-(3-Fluoro-4-methyl-benzyl)-piperidine family, focusing on the conformation and interactions within the crystal structure. Such studies are crucial for understanding the physicochemical properties of new compounds, which can inform their applications in drug design and material science (Kavitha et al., 2014).

Radioligand Development for Neurological Research

Skaddan et al. (2000) explored piperidyl and pyrrolidyl benzilates, derived from 4-piperidinol, for their potential as in vivo ligands for muscarinic acetylcholine receptors. These compounds, including those with fluorine-18 labeling, have applications in neurological research, particularly for investigating receptor dynamics in various brain disorders (Skaddan et al., 2000).

Drug Discovery and Development

Research on novel anaplastic lymphoma kinase (ALK) inhibitors by Teffera et al. (2013) identified compounds with potential cancer treatment applications. The study highlights the role of structural derivatives of 4-(3-Fluoro-4-methyl-benzyl)-piperidine in developing new therapeutic agents, underlining the importance of chemical synthesis in drug discovery (Teffera et al., 2013).

Material Science and Corrosion Inhibition

A study by Kaya et al. (2016) on piperidine derivatives, including those related to 4-(3-Fluoro-4-methyl-benzyl)-piperidine, evaluated their efficacy as corrosion inhibitors for iron. This research illustrates the compound's potential applications beyond pharmacology, extending to materials science and engineering to protect metals from corrosion (Kaya et al., 2016).

properties

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCWMVSFZFNWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588788
Record name 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methyl-benzyl)-piperidine

CAS RN

955287-58-8
Record name 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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